molecular formula C11H9N B3347359 1,2-Dihydrocyclobuta[b]quinoline CAS No. 13353-49-6

1,2-Dihydrocyclobuta[b]quinoline

Cat. No.: B3347359
CAS No.: 13353-49-6
M. Wt: 155.2 g/mol
InChI Key: ZOWDOAFSVSVRJF-UHFFFAOYSA-N
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Description

1,2-Dihydrocyclobuta[b]quinoline is a nitrogen-containing heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the quinoline family, which is known for its wide range of biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydrocyclobuta[b]quinoline can be synthesized through a formal [3 + 1] cyclization reaction of isocyanoaryl-substituted methylenecyclopropanes. This reaction involves the insertion of an isocyanide carbon into a C-C bond, facilitated by silver carbonate (5 mol%) under heating conditions . The reaction proceeds smoothly and exhibits a broad substrate scope, yielding the desired product in moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above provides a scalable and efficient method for its production. The use of silver carbonate as a catalyst and the high atom economy of the reaction make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrocyclobuta[b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the cyclization reaction is this compound itself.

Mechanism of Action

Comparison with Similar Compounds

1,2-Dihydrocyclobuta[b]quinoline can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

1,2-dihydrocyclobuta[b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-4-10-8(3-1)7-9-5-6-11(9)12-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWDOAFSVSVRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343934
Record name 1,2-Dihydrocyclobuta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13353-49-6
Record name 1,2-Dihydrocyclobuta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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